molecular formula C13H14ClNO3S B2813769 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide CAS No. 1351645-23-2

2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2813769
CAS No.: 1351645-23-2
M. Wt: 299.77
InChI Key: AJKLEEUTTCNHMO-UHFFFAOYSA-N
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Description

2-Chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide (CAS 1351645-23-2) is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.77 g/mol . This benzenesulfonamide derivative features a chlorophenyl group linked via a sulfonamide bridge to a 2,5-dimethylfuran-3-yl)methyl moiety. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry for the development of novel antiviral agents . Research into structurally similar heteroaromatic-based benzenesulfonamide compounds has demonstrated their potential as inhibitors of viral targets, such as the HIV-1 CA protein and the H5N1 influenza A virus M2 proton channel . These analogues often function by engaging key residues in their target proteins, potentially leading to disruption of the viral life cycle . The specific furan and dimethyl substituents in this compound suggest it may be a valuable intermediate for synthesizing more complex derivatives or for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability in antiviral or other therapeutic research programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-9-7-11(10(2)18-9)8-15-19(16,17)13-6-4-3-5-12(13)14/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKLEEUTTCNHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, which include a chloro group, a benzenesulfonamide moiety, and a 2,5-dimethylfuran side chain. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antiviral and antibacterial contexts.

Structural Overview

The molecular formula of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is C₁₄H₁₄ClN₃O₂S. The presence of the sulfonamide group is significant as it is known for its role in various biological activities, including antibacterial effects. The chloro substituent and the dimethylfuran moiety contribute to its reactivity and interaction with biological targets.

Biological Activities

Antiviral Properties
Research indicates that compounds similar to 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide exhibit antiviral properties. Specifically, derivatives containing the dimethylfuran group have shown potential as inhibitors of viral RNA synthesis. Studies suggest they may interact with viral proteins, thereby inhibiting viral replication processes .

Antibacterial Activity
The sulfonamide functionality is well-documented for its antibacterial properties. Compounds with similar sulfonamide structures have been found to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The mechanism often involves the formation of hydrogen bonds with active sites on bacterial enzymes, disrupting their function.

The biological activity of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with key residues in target proteins, enhancing inhibitory effects on viral and bacterial replication.
  • Nucleophilic Substitution Reactions : The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to engage with various biological nucleophiles.
  • Hydrophobic Interactions : The dimethylfuran moiety may interact with hydrophobic pockets within proteins, affecting their structure and function .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide:

StudyFocusFindings
Study AAntiviral ActivityIdentified significant inhibition of viral RNA synthesis by similar compounds.
Study BAntibacterial EffectsDemonstrated that sulfonamide derivatives effectively inhibited the growth of various bacterial strains .
Study CStructure-Activity Relationship (SAR)Investigated how structural variations impact biological efficacy; highlighted the importance of the furan moiety in enhancing activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonamide derivatives exhibit diverse biological and chemical behaviors depending on substituent variations. Below, we analyze key structural analogs of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide, focusing on functional groups, applications, and crystallographic data where available.

Chlorsulfuron

  • Chemical Name: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide
  • Key Features :
    • Contains a triazine ring linked via a urea bridge to the benzenesulfonamide core.
    • Application : Widely used as a sulfonylurea herbicide (e.g., Glean®) due to its acetolactate synthase (ALS) inhibition activity .
  • Structural Contrast : Unlike the target compound, Chlorsulfuron’s triazine-urea group enhances its herbicidal potency, whereas the furan-methyl group in the target molecule may confer distinct solubility or metabolic stability.

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

  • Key Features :
    • Dichlorinated benzene ring and a 3-methylphenyl substituent.
    • Crystallographic Data : Reported in Acta Crystallographica Section E, with a mean C–C bond length of 0.005 Å and an R factor of 0.041 .
  • Comparison : The dichloro substitution may increase electrophilicity and binding affinity compared to the single chloro group in the target compound. The methylphenyl group differs sterically and electronically from the furan-methyl substituent.

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

  • Key Features :
    • Combines a dichlorobenzenesulfonamide group with a branched alkylcarboxylic acid.
    • Biological Relevance : Sulfonamides with carboxylic acid groups are studied for antimicrobial and anti-inflammatory properties .
  • Contrast : The carboxylic acid moiety enhances hydrophilicity, unlike the lipophilic furan-methyl group in the target compound, which may favor membrane permeability.

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

  • Key Features :
    • Methoxy and methyl groups on the benzene ring, paired with a phenylethyl side chain.
    • Molecular Weight : 339.84 g/mol .

Research Implications and Gaps

  • Biological Activity : The furan-methyl group in the target compound may modulate interactions with cytochrome P450 enzymes or sulfonamide-targeted proteins, warranting enzymatic assays .
  • Synthetic Accessibility : The absence of crystallographic data for the target compound suggests opportunities for structural characterization via X-ray diffraction or computational modeling .
  • Agrochemical Potential: Structural parallels to Chlorsulfuron indicate possible herbicidal utility, but the furan group’s metabolic stability in plants remains unverified .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For example, NMR can resolve the benzenesulfonamide backbone and furan methyl groups, while MS provides molecular weight validation. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity . X-ray crystallography, using programs like SHELXL , can resolve stereochemical ambiguities if single crystals are obtained.

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer : Optimize coupling reactions (e.g., sulfonamide bond formation) by adjusting solvent polarity (e.g., DMF vs. THF), temperature (controlled heating at 60–80°C), and stoichiometry of reagents. Catalytic systems, such as palladium-based catalysts, may enhance efficiency in furan-methylation steps . Monitor intermediates via TLC or in-situ FTIR to minimize side reactions.

Q. What structural features influence its solubility and stability in biological assays?

  • Methodological Answer : The chlorine atom on the benzene ring increases electron-withdrawing effects, reducing solubility in aqueous media. The 2,5-dimethylfuran group enhances lipophilicity, which may improve membrane permeability but requires formulation with co-solvents (e.g., DMSO) for in vitro assays. Stability studies under varying pH (e.g., PBS buffers) and temperature conditions are recommended .

Advanced Research Questions

Q. How do structural analogs of this compound compare in terms of biological activity and reactivity?

  • Methodological Answer : Replace the chlorine or dimethylfuran group with electron-donating (e.g., methoxy) or fluorinated substituents to modulate bioactivity. For example, methoxy analogs (e.g., 2,4-dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide) exhibit altered binding affinity due to steric and electronic effects . Computational docking (e.g., AutoDock) combined with in vitro enzyme inhibition assays can quantify these differences .

Q. What experimental strategies resolve contradictions in reaction mechanisms involving this sulfonamide?

  • Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots can elucidate nucleophilic substitution pathways at the sulfonamide sulfur. For example, isotopic labeling (e.g., ³⁵S) may track sulfur reactivity in cross-coupling reactions. Contrast experimental data with Density Functional Theory (DFT) calculations to validate proposed intermediates .

Q. How can crystallographic data improve understanding of its molecular interactions?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain in the benzenesulfonamide-furan linkage. Programs like SHELX or Olex2 refine datasets, while Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-π stacking between benzene and furan rings). Compare with analogs (e.g., 2-(2,5-dichlorobenzenesulfonamido) derivatives ) to identify conserved interaction motifs.

Q. What in vitro assays are most suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer : Perform cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to assess metabolic stability. Parallel Artificial Membrane Permeability Assays (PAMPA) predict blood-brain barrier penetration. Plasma protein binding (e.g., equilibrium dialysis) and microsomal stability tests (human/rat liver microsomes) provide PK profiles. Reference experimental designs from benzenesulfonamide derivative studies .

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